6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Descripción general

Descripción

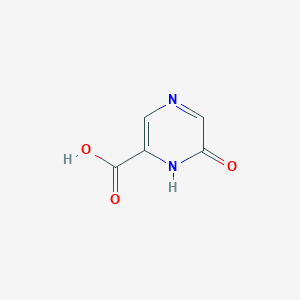

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid (CAS 13924-99-7) is a heterocyclic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol . It features a pyrazine ring system with a ketone group at position 6 and a carboxylic acid substituent at position 2. This compound is synthesized through multiple routes:

- Microbial hydroxylation: Alcaligenes faecalis DSM 6269 regioselectively hydroxylates pyridine-2-carboxylic acid to produce the compound on a preparative scale .

- Ugi four-component condensation (U-4CC): Reacting arylglyoxals, amines, benzoylformic acid, and isocyanides yields derivatives of this compound in good yields (e.g., 4-aryl-1,6-dihydro-6-oxopyrazine-2-carboxamides) .

Its structural versatility makes it a valuable intermediate in pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be synthesized through several methods:

Microbial Hydroxylation: One method involves the microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269).

Chemical Synthesis: Another method involves the reaction of pyrazine with chloroformic acid, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the microbial hydroxylation method mentioned above can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, hydroxylated compounds, and oxidized products.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

- Pharmaceutical Synthesis :

- Biological Activity :

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The synthesized compounds were evaluated against various bacterial strains, showing effective inhibition at low concentrations.

Case Study 2: Anti-inflammatory Properties

In another investigation, derivatives of this compound were tested for anti-inflammatory activity. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis pathways for this compound to enhance yield and purity. Microbial hydroxylation processes have been explored as a sustainable method for producing this compound from simpler substrates like pyridine-2-carboxylic acid .

Mecanismo De Acción

The mechanism of action of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit certain enzymes and disrupt cellular processes in microorganisms. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Ring System Differences: Pyrazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen) vs.

- Substituent Effects : Chlorine or methyl groups enhance lipophilicity and alter metabolic stability. For example, the 5-chloro derivative (CAS 556-08-1) exhibits higher electrophilicity, making it reactive in nucleophilic substitutions .

Pharmacological Activities

- Xanthine Oxidase (XO) Inhibition : 2-Phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives (e.g., tetrazol-1-yl-substituted analogs) show potent XO inhibition (IC₅₀ = 23.6–629 nM), comparable to febuxostat . The pyrimidine ring enhances binding affinity to XO’s active site compared to pyrazine-based analogs.

- Antimicrobial and Anti-inflammatory Activity: Pyridazine derivatives like 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate exhibit broad-spectrum antimicrobial activity due to the carbaldehyde group’s electrophilic reactivity .

Actividad Biológica

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid (CAS No. 13924-99-7) is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, alongside a comparative analysis with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 140.1 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against a range of pathogenic microorganisms. Its mechanism may involve the inhibition of specific enzymes critical for microbial survival and growth.

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation. It is believed to interfere with cellular signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit key enzymes that play roles in metabolic pathways of microorganisms and cancer cells. This inhibition disrupts essential cellular processes.

- Cellular Pathway Disruption : Research suggests that it may interfere with pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Pyridine derivative | Similar antimicrobial properties |

| 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide | Pyrimidine derivative | Different applications in drug design |

| 6-Hydroxy-2-pyrazinoic acid | Hydroxy derivative | Exhibits some overlapping activities |

Study on Antimicrobial Activity

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Investigation into Anticancer Properties

In another study focusing on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell viability. The research highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-oxo-1,6-dihydropyrazine-2-carboxylic acid and its derivatives?

The Ugi four-component condensation (U-4CC) is a robust method for synthesizing derivatives. This involves reacting arylglyoxals, amines, benzoylformic acid, and isocyanides to form intermediates, followed by cyclization with ammonium acetate to yield 1,6-dihydro-6-oxopyrazine-2-carboxamides . For the parent compound, alternative routes may involve hydrolysis of nitrile precursors or oxidation of dihydropyrazine intermediates, though exact protocols require optimization based on substituent stability.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).

- Spectroscopy : and NMR (DMSO-d) to confirm proton environments and carbonyl resonances (e.g., C-2 carboxylic acid at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the exact mass (e.g., 154.0343 g/mol for the parent compound) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is polar due to its carboxylic acid and pyrazine moieties, making it soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies suggest sensitivity to prolonged light exposure and oxidative conditions. Store at –20°C under inert gas (N) with desiccants .

Advanced Research Questions

Q. How does the compound’s crystal structure inform its reactivity or intermolecular interactions?

X-ray diffraction of its nickel(II) complex (Ni(HO)) reveals triclinic symmetry (space group ) with lattice parameters Å, Å, Å. The carboxylate group participates in hydrogen bonding with aqua ligands, suggesting potential for coordinating metal ions in catalytic or pharmaceutical contexts .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition (e.g., anthrax lethal factor) may arise from stereochemical variations or substituent effects. For example, replacing amide groups with thioamides (e.g., BDCA derivatives) enhances potency due to improved zinc-binding group (ZBG) interactions. Validate via:

- Docking studies : QM/MM simulations to assess binding affinity.

- Ligand efficiency metrics : Compare values and LE (Ligand Efficiency) across analogs .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic/nucleophilic sites. The C-6 carbonyl is susceptible to nucleophilic attack, while the N-1 position may undergo alkylation.

- Reactivity descriptors : Use Fukui indices (, ) to map electron-rich/poor regions for functionalization .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Impurities like 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide (a hydrolysis byproduct) require detection at <0.1% levels. Mitigate via:

- LC-MS/MS : MRM transitions (e.g., m/z 154 → 110 for the parent ion).

- Ion-pair chromatography : Use heptafluorobutyric acid (HFBA) to enhance retention of polar degradants .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current crystallization protocols for this compound?

The compound’s high polarity complicates crystal growth. Solutions include:

- Co-crystallization : Use metal ions (e.g., Ni) to stabilize lattice frameworks .

- Anti-solvent diffusion : Add tert-butanol dropwise to DMSO solutions to induce slow nucleation.

Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) aid in mechanistic studies?

Label the pyrazine ring to track metabolic or catalytic pathways via:

Propiedades

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-99-7 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.